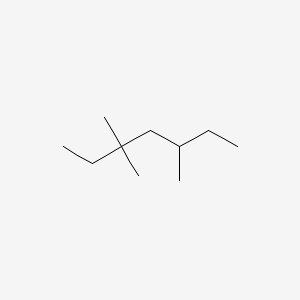

3,3,5-Trimethylheptane

Descripción general

Descripción

3,3,5-Trimethylheptane is a chemical compound with the molecular formula C10H22 . It has an average mass of 142.282 Da and a monoisotopic mass of 142.172150 Da .

Molecular Structure Analysis

The molecular structure of 3,3,5-Trimethylheptane consists of 10 carbon atoms and 22 hydrogen atoms . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

3,3,5-Trimethylheptane has a density of 0.7±0.1 g/cm3, a boiling point of 155.8±7.0 °C at 760 mmHg, and a vapour pressure of 3.8±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 37.6±0.8 kJ/mol and a flash point of 40.7±11.7 °C . The index of refraction is 1.412, and it has a molar refractivity of 48.3±0.3 cm3 .Aplicaciones Científicas De Investigación

Thermophysical Property Data Analysis

The National Institute of Standards and Technology (NIST) provides a collection of critically evaluated thermodynamic property data for pure compounds like 3,3,5-Trimethylheptane . These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Boiling Temperature Analysis

The boiling temperature of 3,3,5-Trimethylheptane has been evaluated and recorded. This data is crucial for understanding the compound’s behavior under different pressure conditions .

Critical Temperature and Pressure Analysis

Critical temperature and pressure points of 3,3,5-Trimethylheptane have been determined. These are important parameters in the study of phase transitions .

Density Analysis

The density of 3,3,5-Trimethylheptane, both as a liquid and a gas, has been measured at various temperatures. This information is vital for many engineering calculations .

Enthalpy and Heat Capacity Analysis

The enthalpy and heat capacity of 3,3,5-Trimethylheptane have been studied extensively. These thermodynamic properties are essential for energy calculations in chemical reactions .

Viscosity Analysis

The viscosity of 3,3,5-Trimethylheptane, both as a liquid and a gas, has been measured at various temperatures. Viscosity is a key factor in the study of fluid dynamics .

Thermal Conductivity Analysis

The thermal conductivity of 3,3,5-Trimethylheptane has been studied. This property is important in heat transfer calculations .

Refractive Index Analysis

The refractive index of 3,3,5-Trimethylheptane has been measured at different wavelengths and temperatures. This data is crucial in the field of optics .

Safety and Hazards

When handling 3,3,5-Trimethylheptane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

3,3,5-Trimethylheptane is primarily used as a fuel additive . Its primary target is the combustion process in internal combustion engines .

Mode of Action

3,3,5-Trimethylheptane interacts with its target by participating in the combustion process. It helps to improve the octane rating of gasoline , which measures the fuel’s resistance to knocking or pinging during combustion. A higher octane number indicates greater resistance to knocking, which can improve engine performance and efficiency .

Pharmacokinetics

As a volatile organic compound, it can be absorbed through inhalation and potentially through skin contactIts impact on bioavailability is more relevant in the context of its availability for combustion when used as a fuel additive .

Result of Action

The primary result of 3,3,5-Trimethylheptane’s action is the enhancement of gasoline combustion efficiency . By improving the octane rating, it helps prevent engine knocking, which can result in smoother engine operation and potentially improved fuel efficiency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,3,5-Trimethylheptane. Temperature and pressure conditions can affect its volatility and combustion efficiency . Additionally, it should be stored away from heat sources or open flames due to its flammability . Proper ventilation is also important when handling this compound to prevent the buildup of vapors .

Propiedades

IUPAC Name |

3,3,5-trimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-6-9(3)8-10(4,5)7-2/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVRZZWPKABUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871185 | |

| Record name | 3,3,5-Trimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7154-80-5 | |

| Record name | Heptane, 3,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Trimethylheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,5-Trimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5-Trimethylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B1193851.png)